5-isopropyl-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
7-[4-(3-methylbutanoyl)piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3/c1-17(2)14-22(31)27-10-12-28(13-11-27)24(32)20-15-29(18(3)4)16-21-23(20)26-30(25(21)33)19-8-6-5-7-9-19/h5-9,15-18H,10-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQYSTUNPVDPID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Isopropyl-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, identified by CAS number 1040646-98-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including enzyme inhibition, antioxidant activity, and implications for neurological disorders.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 449.5 g/mol. The structure features a pyrazolo[4,3-c]pyridine core, which is known for various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its effects on cholinesterase enzymes and its potential as an antioxidant.
1. Enzyme Inhibition
Research has shown that derivatives similar to this compound exhibit significant inhibition of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are critical in the treatment of Alzheimer's disease (AD). For instance:
- Inhibition Potency : A related compound demonstrated an IC50 value of for hAChE and for hBACE-1, indicating strong inhibitory potential against these enzymes .
| Enzyme | IC50 Value () | Type of Inhibition |
|---|---|---|
| hAChE | 0.103 | Mixed-type |
| hBChE | ≥10 | - |
| hBACE-1 | 1.342 | - |
2. Antioxidant Activity
The compound has been evaluated for its antioxidant properties using various assays, including the DPPH radical scavenging assay. The results indicate that it possesses substantial radical scavenging ability:
- DPPH Scavenging Activity : A related study reported that certain derivatives exhibited a percentage radical scavenging activity comparable to ascorbic acid .
3. Neuroprotective Effects
The neuroprotective effects of the compound are supported by its ability to modulate oxidative stress markers in vitro:
- Oxidative Stress Biomarkers : Studies have indicated that treatment with the compound leads to reduced malondialdehyde (MDA) levels in brain tissue homogenates, suggesting a decrease in lipid peroxidation and oxidative damage .
Case Studies
Several studies have investigated the pharmacological profiles of compounds related to this compound:
- Alzheimer's Disease Model : In vivo studies using scopolamine-treated mice demonstrated that treatment with similar compounds resulted in improved cognitive function as measured by Y-maze tests, alongside biochemical improvements in oxidative stress markers .
- Radical Scavenging Assays : The DPPH assay results indicated that compounds derived from this scaffold showed effective antioxidant properties with percentages reaching up to 44.35% compared to controls .
Comparison with Similar Compounds
Key Observations:
Position 5 Modifications : Replacing ethyl (in ) with isopropyl may enhance steric shielding, prolonging metabolic half-life but risking reduced solubility.
Pharmacophore Alignment : Unlike MK71 , which lacks a piperazine moiety, the target compound’s acyl-piperazine group could facilitate interactions with PDE active sites or allosteric pockets.
Pharmacological Potential
While direct activity data for the target compound is unavailable, structural analogs suggest:
- PDE Inhibition: Compounds like with pyrazolo-pyrimidinone cores are established PDE5 inhibitors. The acyl-piperazine group in the target may mimic sulfonamide or carbamate moieties in PDE-binding regions.
Critical Analysis of Limitations
- Lack of Direct Data: No peer-reviewed studies specifically evaluate the target compound’s bioactivity, necessitating extrapolation from analogs.
- Solubility Challenges: The isopropyl and 3-methylbutanoyl groups may reduce aqueous solubility, requiring formulation optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
